molecular formula C8H11ClN2O B8199376 1-(2-Chloroacetyl)piperidine-3-carbonitrile

1-(2-Chloroacetyl)piperidine-3-carbonitrile

Cat. No.: B8199376
M. Wt: 186.64 g/mol
InChI Key: YOQHSUWVVGOBND-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)piperidine-3-carbonitrile is a chemical compound that features a piperidine ring substituted with a chloroacetyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with chloroacetyl chloride and subsequent introduction of the carbonitrile group. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroacetyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Hydrolysis: Piperidine carboxylic acids.

    Reduction: Piperidine amines.

Scientific Research Applications

1-(2-Chloroacetyl)piperidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The carbonitrile group may also participate in interactions with biological molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

    1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-Chloro-N-arylacetamide: Contains a chloroacetyl group but differs in the amide linkage and aromatic substitution.

Uniqueness: Its piperidine ring provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

1-(2-chloroacetyl)piperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-4-8(12)11-3-1-2-7(5-10)6-11/h7H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQHSUWVVGOBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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